4-Aminobenzoxazole-2(3H)-thione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

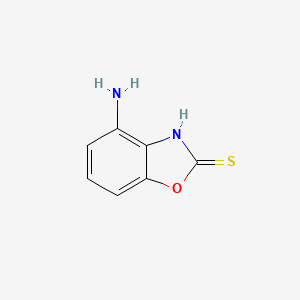

Structure

2D Structure

3D Structure

Properties

CAS No. |

155559-79-8 |

|---|---|

Molecular Formula |

C7H6N2OS |

Molecular Weight |

166.198 |

IUPAC Name |

4-amino-3H-1,3-benzoxazole-2-thione |

InChI |

InChI=1S/C7H6N2OS/c8-4-2-1-3-5-6(4)9-7(11)10-5/h1-3H,8H2,(H,9,11) |

InChI Key |

KIGGZGTUIZRLAP-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=C1)OC(=S)N2)N |

Synonyms |

4-AMino-benzooxazole-2-thiol |

Origin of Product |

United States |

Significance of Benzoxazole Derivatives As a Heterocyclic Chemical Scaffold in Research

Benzoxazole (B165842) derivatives are a class of heterocyclic compounds characterized by a benzene (B151609) ring fused to an oxazole (B20620) ring. wisdomlib.orgglobalresearchonline.netwikipedia.org This core structure has proven to be a versatile scaffold in drug discovery and medicinal chemistry, exhibiting a wide array of biological activities. wisdomlib.orgnih.govnih.gov The prevalence of the benzoxazole moiety in numerous biologically active compounds underscores its importance. nih.govnih.govresearchgate.net

The significance of benzoxazole derivatives stems from their ability to interact with a variety of biological targets. This has led to their investigation and development as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others. wisdomlib.orgglobalresearchonline.netnih.govnih.gov The aromatic nature of the benzoxazole ring system contributes to its relative stability, while the presence of heteroatoms provides reactive sites for functionalization, allowing for the synthesis of a diverse library of derivatives. globalresearchonline.netwikipedia.org The structural diversity and broad spectrum of pharmacological activities make benzoxazole derivatives a privileged scaffold in the ongoing quest for new and effective drugs. nih.govijsrtjournal.com

The Unique Structural Features and Tautomeric Considerations of 4 Aminobenzoxazole 2 3h Thione

Thione-Thiol Tautomerism and its Impact on Reactivity and Structure

A key characteristic of this compound is its existence in a tautomeric equilibrium between the thione and thiol forms. nih.gov Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. jocpr.com In the case of this compound, the equilibrium is between the this compound (thione form) and 4-amino-2-mercaptobenzoxazole (thiol form).

The position of this equilibrium can be influenced by several factors, including the solvent's polarity and the compound's concentration. cdnsciencepub.comcdnsciencepub.com Generally, the thione form is more polar and is favored in polar solvents, while the less polar thiol form may be more prevalent in nonpolar environments. cdnsciencepub.comcdnsciencepub.com This thione-thiol tautomerism is a critical determinant of the molecule's reactivity, as the two forms exhibit different chemical properties and potential reaction pathways. For instance, the thiol form possesses a reactive sulfhydryl (-SH) group, while the thione form has a reactive thiocarbonyl (C=S) group. scispace.com

Resonance and Electronic Delocalization Phenomena within the Core Structure

The benzoxazole (B165842) ring system of this compound is aromatic, which imparts significant stability to the molecule. globalresearchonline.netwikipedia.org This aromaticity arises from the delocalization of π-electrons across the fused ring system. The presence of the amino group at the 4-position and the thione/thiol group at the 2-position further influences the electronic distribution within the molecule.

Methodological Frameworks in Contemporary Chemical Research of the Compound

The investigation of 4-Aminobenzoxazole-2(3H)-thione and its analogs relies on a combination of modern analytical and computational techniques.

Spectroscopic methods are fundamental for the characterization and structural elucidation of these compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure, functional groups, and molecular weight. UV-Vis spectroscopy is particularly useful for studying the thione-thiol tautomerism, as the two forms exhibit distinct absorption spectra. jocpr.com

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are employed for the purification of synthesized compounds and for studying the composition of tautomeric mixtures. jocpr.comjocpr.com X-ray crystallography provides definitive proof of the solid-state structure, offering precise bond lengths and angles.

An in-depth exploration of the chemical compound this compound reveals a scaffold of significant interest in synthetic organic chemistry. The strategic placement of its functional groups—an aromatic amine, a cyclic thiourea (B124793) (thione-thiol tautomer), and a fused heterocyclic ring system—offers a versatile platform for the development of a wide array of derivatives. This article focuses exclusively on the advanced synthetic methodologies for the preparation and functionalization of this core structure and its analogues, adhering to a systematic examination of cyclization strategies and derivatization approaches.

4 Aminobenzoxazole 2 3h Thione As a Chemical Building Block and Ligand

Integration into Complex Heterocyclic Systems via Scaffold Hopping Strategies

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a known active compound with a different, isosteric or non-isosteric scaffold to generate novel chemotypes with potentially improved properties. uniroma1.itmdpi.com This approach aims to modify affinities and selectivities, enhance physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and generate new intellectual property. uniroma1.it 4-Aminobenzoxazole-2(3H)-thione and its derivatives serve as valuable building blocks in this context, enabling the synthesis of a wide array of complex heterocyclic systems.

The reactivity of the this compound core allows for its incorporation into larger, more complex structures. For instance, the amino group can be a nucleophile in various reactions, while the thione group can undergo S-alkylation or participate in cycloaddition reactions. These reactions pave the way for the construction of fused heterocyclic systems and other intricate molecular architectures. The application of scaffold hopping to this moiety has led to the development of compounds with diverse biological activities, including potential therapeutic agents. mdpi.comacs.orgmdpi.com

Role in Medicinal Chemistry Scaffold Design

The this compound scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of novel therapeutic agents. acs.orgdundee.ac.uk Its rigid bicyclic core provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets.

Bioisosteric Replacements and Their Structural Implications

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and biological activity, is a cornerstone of rational drug design. u-tokyo.ac.jpdrughunter.com The this compound moiety can act as a bioisostere for other heterocyclic systems or functional groups. For example, the benzoxazole-2(3H)-thione core can be considered a bioisosteric replacement for other bicyclic systems like benzimidazoles or indoles, which are prevalent in many biologically active compounds.

The replacement of a group with the this compound scaffold can have significant structural implications. u-tokyo.ac.jp The introduction of the sulfur atom in the thione group can influence the molecule's polarity, lipophilicity, and hydrogen bonding capacity. u-tokyo.ac.jpnih.gov These changes, in turn, can affect the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. u-tokyo.ac.jpbenthamscience.com Furthermore, the specific geometry of the benzoxazole (B165842) ring system can impose conformational constraints on the molecule, which can be advantageous for achieving high-affinity binding to a target protein.

Design Principles for Modulating Molecular Properties

The this compound scaffold offers several handles for chemists to modulate the molecular properties of a lead compound. The amino group at the 4-position can be readily functionalized to introduce a variety of substituents, thereby altering the molecule's size, shape, and electronic distribution. medipol.edu.tr This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of a compound's potency and selectivity. dundee.ac.uk

Furthermore, the thione group can be converted to a thiol, which can then be alkylated to introduce further diversity. The ability to fine-tune the physicochemical properties of molecules containing the this compound scaffold is a key advantage in medicinal chemistry. u-tokyo.ac.jp By strategically modifying the scaffold, chemists can improve a compound's solubility, membrane permeability, and metabolic stability, ultimately leading to the development of more effective and safer drugs. dundee.ac.uk

Coordination Chemistry: Ligand Properties and Metal Complexation

The field of coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal atom or ion bonded to one or more surrounding molecules or ions, known as ligands. libretexts.org this compound and its derivatives have garnered attention for their ability to act as ligands in the formation of metal complexes. nih.gov

Ambidentate Ligand Behavior Towards Transition Metal Ions

This compound is an ambidentate ligand, meaning it possesses more than one potential donor atom and can coordinate to a metal ion in different ways. doubtnut.com The primary donor sites in this molecule are the exocyclic sulfur atom of the thione group and the nitrogen atom of the amino group. The lone pair of electrons on the oxygen atom within the oxazole (B20620) ring is generally not available for coordination as it is involved in resonance. nih.gov

The coordination mode of this compound to a transition metal ion can be influenced by several factors, including the nature of the metal ion (hard or soft acid), the reaction conditions, and the presence of other ligands in the coordination sphere. For instance, with soft metal ions, coordination through the "soft" sulfur atom is often favored. In other cases, it may act as a bridging ligand, coordinating to two different metal centers simultaneously.

Structural Analysis of Metal-4-Aminobenzoxazole-2(3H)-thione Complexes

The structures of metal complexes containing this compound have been investigated using various techniques, including single-crystal X-ray diffraction. researchgate.netmdpi.com These studies provide valuable insights into the coordination geometry around the metal center and the nature of the metal-ligand bonding.

For example, in a cadmium nitrate (B79036) complex with 2-aminobenzoxazole (B146116), the ligands coordinate to the cadmium(II) ion through the nitrogen atom of the amino group, resulting in a distorted octahedral geometry. researchgate.net The structural analysis of these complexes is crucial for understanding their chemical and physical properties, which can have implications for their potential applications in areas such as catalysis and materials science.

Theoretical and Structural Insights in Enzyme and Receptor Interaction Studies

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the binding mode of ligands to their protein targets.

Protein Active Site Analysis and Interaction Hotspots

In the study of benzoxazole (B165842) derivatives, molecular docking simulations are crucial for identifying the key amino acid residues within the active site of a target protein that are essential for binding. For instance, in the case of 1,3,4-oxadiazole-2(3H)-thione derivatives, which share a similar heterocyclic core, docking studies have identified critical residues in the active site of enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH). nih.gov These studies reveal the specific pockets and residues that accommodate the ligand and contribute to the binding affinity.

Elucidation of Binding Conformations and Key Intermolecular Contacts

Docking studies allow for the detailed examination of the binding conformation of the ligand and the non-covalent interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, a computational docking study on a 1,3,4-oxadiazole-2(3H)-thione derivative with FabH revealed specific interactions with key residues in the active site, which were crucial for its inhibitory activity. nih.gov Similarly, studies on thiazole (B1198619) derivatives have highlighted the importance of hydrogen bonding and π-π stacking interactions in their binding to protein active sites. nih.gov

| Compound Class | Target Protein | Key Interacting Residues (Hypothetical for 4-Aminobenzoxazole-2(3H)-thione) | Reference |

| 1,3,4-Oxadiazole-2(3H)-thione | FabH | Not specified in abstract | nih.gov |

| Pyrimidinone-linked thiazoles | Not specified | ASN361, ARG362, SER129, PHE128, LEU13, TRP125 | nih.gov |

Structure-Activity Relationship (SAR) Studies from a Molecular Design Perspective

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity.

Correlation of Structural Modifications with Binding Affinity (Theoretical)

Theoretical SAR studies involve correlating specific structural modifications of a lead compound with its predicted binding affinity to a target. For benzoxazole derivatives, modifications at various positions of the benzoxazole ring can significantly impact their biological activity. For example, the introduction of different substituents can alter the electronic and steric properties of the molecule, thereby influencing its interaction with the target protein. Studies on 4(3H)-quinazolinone antibacterials, a related heterocyclic system, have demonstrated that systematic evaluation of variants can lead to compounds with potent activity. nih.gov

Rational Design of Analogues for Targeted Molecular Interactions

The insights gained from SAR and molecular docking studies guide the rational design of new analogues with improved potency and selectivity. For instance, based on the understanding of the key interactions, medicinal chemists can design derivatives of this compound with specific substituents to enhance binding to a particular target. The design of hybrid molecules, such as benzo[d]oxazol-2(3H)-ones linked to 1,3,4-thiadiazoles, exemplifies this approach, aiming to combine the beneficial properties of different pharmacophores. researchgate.net The design of novel 1,3,4-thiadiazole (B1197879) derivatives has also been guided by the introduction of specific moieties to enhance anti-tumor activity. nih.gov

| Compound Series | Structural Modification | Impact on Activity (Observed in Analogues) | Reference |

| 4(3H)-Quinazolinones | Evaluation of 77 variants | Discovery of a potent antibacterial compound | nih.gov |

| Benzo[d]oxazol-2(3H)-ones | Hybridization with 1,3,4-thiadiazoles | Aimed at improving antiproliferative activity | researchgate.net |

| 2-Aminobenzoxazole (B146116) analogues | Substituents at the 4- and 6-positions | Substituents at the 4-position showed potent bioactivity | researchgate.net |

Mechanistic Probes for Enzyme Inhibition Studies (Focus on Molecular Interactions)

Understanding the mechanism of enzyme inhibition at the molecular level is crucial for the development of effective drugs. For inhibitors like this compound, this involves elucidating how they interact with the enzyme to block its catalytic activity. While specific mechanistic studies on this compound are not detailed in the provided results, the general principles of enzyme inhibition can be applied. Inhibitors can be competitive, non-competitive, or uncompetitive, depending on whether they bind to the active site, an allosteric site, or the enzyme-substrate complex, respectively. The type of inhibition can often be inferred from kinetic studies and supported by molecular docking, which can show the binding location. For instance, inhibitors of cholinesterases have been shown to interact with the active site, the peripheral anionic site (PAS), or both. nih.gov

| Enzyme Class | Inhibition Mechanism (Examples from related compounds) | Key Molecular Interactions | Reference |

| FabH | Inhibitory activity | Interaction with critical active site residues | nih.gov |

| Renin | Potent in vitro inhibition | Interaction with the P2 position | nih.gov |

| Cholinesterases | Competitive or mixed-type inhibition | Binding to active site and/or peripheral anionic site | nih.gov |

Interaction with Glutathione (B108866) Transferases (GSTs)

Glutathione Transferases (GSTs) are a family of enzymes pivotal in the detoxification of a wide array of xenobiotic and endogenous compounds. They catalyze the conjugation of glutathione to electrophilic substrates, rendering them more water-soluble and easier to excrete. Certain molecules can act as inhibitors of GSTs, a property of interest in overcoming drug resistance in cancer therapy.

While direct studies on the interaction between this compound and GSTs are not extensively documented, research on other benzoxazole derivatives provides a basis for potential interaction. For instance, studies on 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives have shown them to be suicide inhibitors of human GSTs. nih.gov These molecules are designed to bind to the enzyme's active site and, following conjugation with glutathione, form a stable complex that inactivates the enzyme. nih.gov The mechanism involves the formation of a σ-complex at the C-4 position of the benzoxadiazole ring, which is stabilized within the active site of certain GST isoforms like GSTP1-1 and GSTM2-2. nih.gov

The structural analogy, particularly the presence of the benzoxazole core, suggests that this compound could potentially be recognized by the active site of GSTs. The electronic properties of the aminobenzoxazole ring system and the presence of the thione group could influence its binding and reactivity within the enzyme's active site. However, without specific experimental data for this compound, its role as a GST inhibitor remains a theoretical possibility requiring further investigation.

Exploration as β-Lactamase Inhibitors (BLIs) through Molecular Binding

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, has spurred the search for effective β-lactamase inhibitors (BLIs). These inhibitors are co-administered with β-lactam antibiotics to protect them from enzymatic degradation.

The thione moiety is a key structural feature in several known inhibitors of metallo-β-lactamases (MBLs). For example, compounds based on a 1,2,4-triazole-3-thione scaffold have been investigated as inhibitors of various MBLs, including VIM-type, NDM-1, and IMP-1. uliege.be The thione group in these molecules is thought to be crucial for coordinating with the zinc ions present in the active site of MBLs.

Potential for Interaction with Receptor Targets (e.g., Dopaminergic, Serotoninergic) at a Structural Level

The benzoxazole scaffold is present in a variety of compounds that exhibit activity at neurotransmitter receptors, suggesting that this compound could also have the potential for such interactions.

Serotoninergic Receptors: Studies have shown that certain benzoxazole derivatives can act as ligands for serotonin (B10506) (5-HT) receptors. For example, a series of benzoxazole derivatives were identified as partial agonists at the 5-HT3 receptor. nih.gov Furthermore, other research has demonstrated that compounds containing a benzoxazole ring can exhibit high affinity for both 5-HT1A and 5-HT2A receptors. nih.gov These findings indicate that the benzoxazole core can serve as a suitable framework for binding to serotoninergic receptors. The specific substitution pattern on the benzoxazole ring is critical in determining the affinity and selectivity for different 5-HT receptor subtypes.

Dopaminergic Receptors: While direct evidence for the interaction of this compound with dopamine (B1211576) receptors is lacking, studies on related heterocyclic structures provide some context. For instance, derivatives of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone have been evaluated for their affinity at various receptors. nih.gov Interestingly, these compounds showed high affinity for sigma-1 receptors but had negligible affinity for dopamine D2 receptors. nih.gov This suggests that while the benzoxazole core can be part of centrally active compounds, specific structural modifications are necessary to achieve significant interaction with dopaminergic targets.

Future Directions in Research on 4 Aminobenzoxazole 2 3h Thione

Emerging Synthetic Methodologies and Functionalization Strategies

The development of efficient and sustainable synthetic methods is paramount for the advancement of research on 4-Aminobenzoxazole-2(3H)-thione and its derivatives. While traditional methods often involve the condensation of o-aminophenols with reagents like carbon disulfide, contemporary research is exploring more sophisticated and environmentally benign approaches. ijpbs.com

Recent Synthetic Innovations:

Catalytic Systems: The use of various catalysts, including metal catalysts and nanocatalysts, is being investigated to improve reaction yields and conditions for benzoxazole (B165842) synthesis. researchgate.net For instance, palladium-catalyzed reactions have been employed for the synthesis of 2-aminobenzoxazoles from o-aminophenols and isocyanides. ijpbs.com

Microwave-Assisted Synthesis: Microwave irradiation offers a faster and often more efficient alternative to conventional heating for cyclocondensation reactions, leading to improved yields of benzoxazole derivatives. researchgate.netresearchgate.net

Multi-Component Reactions (MCRs): MCRs are gaining traction for their ability to construct complex molecules like benzoxazole derivatives in a single step from multiple starting materials, enhancing synthetic efficiency. researchgate.net

Electrochemical Synthesis: Electrochemical methods are emerging as a sustainable strategy for C-H functionalization and C-N bond formation, offering mild reaction conditions for creating substituted benzoxazoles. semanticscholar.org

Functionalization Strategies:

The ability to selectively functionalize the 4-amino group and the benzoxazole ring is crucial for tuning the compound's properties. Future strategies will likely focus on:

N-Substitution of the Amino Group: Developing selective methods to introduce a wide range of substituents onto the amino group will be essential for creating libraries of compounds for screening in various applications.

Ring Functionalization: Exploring regioselective functionalization of the benzene (B151609) ring of the benzoxazole core will allow for the introduction of additional functional groups, further diversifying the chemical space of accessible derivatives.

Smiles Rearrangement: The Smiles rearrangement has been utilized as an intramolecular SNAr reaction to functionalize heteroaromatic rings and can be a valuable tool for creating N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol precursors. acs.org

| Synthetic Approach | Key Features | Potential Advantages |

| Catalytic Synthesis | Employs metal, nano, or acid/base catalysts. ijpbs.comresearchgate.net | Higher yields, milder reaction conditions, increased selectivity. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation for heating. researchgate.netresearchgate.net | Reduced reaction times, improved energy efficiency. |

| Multi-Component Reactions | Combines three or more reactants in one pot. researchgate.net | High atom economy, operational simplicity. |

| Electrochemical Synthesis | Uses electrical current to drive reactions. semanticscholar.org | Sustainable, avoids harsh reagents. |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is becoming an indispensable tool in modern chemical research, offering insights that can guide experimental work. For this compound, computational modeling can predict a range of properties and behaviors, accelerating the discovery of new applications.

Key Computational Techniques:

Density Functional Theory (DFT): DFT calculations can be used to determine the electronic structure, molecular geometry, and reactivity of this compound and its derivatives. researchgate.net This information is vital for understanding its chemical behavior and for designing new molecules with desired electronic properties. Quantum chemical calculations have been used to study the conformational landscape and NBO population analysis of related benzoxazole structures. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or a nucleic acid. researchgate.net For this compound, molecular docking can be used to screen for potential biological targets and to understand the molecular basis of its activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts.

| Computational Method | Application for this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis. researchgate.netnih.gov | Optimized geometry, charge distribution, HOMO-LUMO gap. |

| Molecular Docking | Prediction of binding modes to biological targets. researchgate.net | Binding affinity, key intermolecular interactions. |

| QSAR | Correlation of structure with biological activity. | Predictive models for designing more potent analogs. |

Exploration of Novel Molecular Recognition and Binding Applications

The unique combination of a hydrogen-bond donating amino group, a hydrogen-bond accepting thione group, and an aromatic system makes this compound an excellent candidate for applications in molecular recognition. This involves the specific and selective binding to other molecules, which is fundamental to many biological and chemical processes.

Potential Applications:

Sensors: The compound and its derivatives could be developed as chemosensors for the detection of specific ions or molecules. The binding event could trigger a change in a measurable property, such as color or fluorescence.

Enzyme Inhibition: The ability to bind to the active site of an enzyme is a key feature of many drugs. Research could explore the potential of this compound derivatives as inhibitors of various enzymes implicated in disease. acs.org

Protein Scaffolds: The benzoxazole core can serve as a rigid scaffold for the presentation of functional groups in a defined spatial orientation, a concept utilized in the design of engineered protein scaffolds for molecular recognition. nih.gov This could lead to the development of novel probes for studying biological systems.

Coordination Chemistry: The nitrogen and sulfur atoms in the molecule can act as ligands, coordinating to metal ions. This property could be exploited in the design of new catalysts or materials with interesting magnetic or optical properties. Studies have shown that related 2-aminobenzoxazole (B146116) ligands can coordinate with metal ions like cadmium. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimized multi-step synthetic routes for 4-Aminobenzoxazole-2(3H)-thione, and how can purity and yield be maximized?

- Methodology : A common approach involves reacting benzaldehyde derivatives with thiourea under acidic or basic conditions. For example, condensation of 2-aminophenol with carbon disulfide in ethanol under reflux, followed by cyclization with a base like NaOH, yields the thione core . Advanced purification techniques (e.g., column chromatography or recrystallization) are critical for ≥95% purity. Yield optimization requires precise stoichiometric control and temperature monitoring, as side reactions (e.g., over-oxidation) can reduce efficiency .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodology :

- FT-IR : Confirms thione (C=S) stretches at 1150–1250 cm⁻¹ and NH₂ vibrations at 3300–3500 cm⁻¹ .

- NMR : ¹H NMR shows aromatic protons at δ 6.8–7.5 ppm and NH₂ protons as broad singlets (δ 5.0–5.5 ppm). ¹³C NMR identifies the thione carbon at δ 165–175 ppm .

- X-ray crystallography : Resolves tautomeric forms (thione vs. thiol) and hydrogen-bonding networks. SHELX software is widely used for structure refinement .

Q. How can researchers design initial biological activity screens for this compound?

- Methodology : Start with in vitro assays:

- Antimicrobial : Broth microdilution (MIC/MBC) against S. aureus and E. coli .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations using nonlinear regression .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s π-stacking ability .

Advanced Research Questions

Q. How does solvent-assisted thione–thiol tautomerism impact the compound’s reactivity and biological activity?

- Methodology : Tautomer equilibria are solvent-dependent. In polar aprotic solvents (e.g., DMSO), the thione form dominates, while protic solvents (e.g., MeOH) stabilize the thiol tautomer. DFT calculations (B3LYP/6-31G*) predict energy barriers for tautomer interconversion, validated via UV-Vis and Raman spectroscopy . Biological activity may vary by tautomer; e.g., the thiol form shows higher nucleophilic reactivity in enzyme inhibition .

Q. What computational strategies are effective for predicting electronic properties and binding modes?

- Methodology :

- DFT : Calculate HOMO/LUMO energies (e.g., Gaussian09) to predict redox behavior and nucleophilic sites. For this compound, the thione group acts as an electron-deficient center (LUMO ≈ -1.8 eV) .

- Molecular docking (AutoDock Vina) : Simulate binding to biological targets (e.g., EGFR kinase). The amino group forms hydrogen bonds with Asp831, while the benzoxazole ring π-stacks with Phe723 .

Q. How can structure-activity relationships (SARs) guide derivative design for enhanced potency?

- Methodology :

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to increase electrophilicity, improving kinase inhibition. Compare IC₅₀ values across derivatives .

- Bioisosteric replacement : Replace the thione with a sulfonamide group to enhance metabolic stability while retaining hydrogen-bonding capacity .

Q. What experimental and theoretical approaches resolve contradictions in reported reactivity data?

- Methodology : Discrepancies in oxidation rates (e.g., thione → sulfone) may arise from solvent polarity or catalyst choice. Replicate conflicting studies under controlled conditions (e.g., identical [H₂O₂], temp). Pair with NBO analysis to identify charge transfer differences influencing reactivity .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.